molecular formula C19H25N3O3S2 B10837908 (S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid

(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid

Cat. No.: B10837908
M. Wt: 407.6 g/mol
InChI Key: YUXOGMIOPNYIQR-DYVFJYSZSA-N
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Description

RPR-113829 is a small molecule drug developed by Aventis SA. It functions as an inhibitor of protein farnesyltransferase (Ftase) and RAS type GTPase family inhibitors. This compound has been primarily investigated for its potential therapeutic applications in treating neoplasms (tumors) but is currently in the preclinical stage of development .

Preparation Methods

The synthesis of RPR-113829 involves several key steps. One of the synthetic routes includes aromatic chlorination with sulfuryl chloride at position 5, followed by selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield the target compound . The detailed industrial production methods are not widely documented, but the synthetic route highlights the importance of precise reaction conditions to achieve the desired product.

Chemical Reactions Analysis

RPR-113829 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Mechanism of Action

RPR-113829 exerts its effects by inhibiting protein farnesyltransferase and RAS proteins. Protein farnesyltransferase is an enzyme that facilitates the attachment of farnesyl groups to proteins, a process essential for the proper functioning of RAS proteins. By inhibiting this enzyme, RPR-113829 prevents the proper localization and function of RAS proteins, which are involved in cell growth and differentiation. This inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

RPR-113829 is unique due to its dual inhibition of protein farnesyltransferase and RAS proteins. Similar compounds include:

    Tipifarnib: Another farnesyltransferase inhibitor used in cancer treatment.

    Lonafarnib: A farnesyltransferase inhibitor with applications in treating progeria and certain cancers.

    BMS-214662: A farnesyltransferase inhibitor studied for its anti-cancer properties.

Compared to these compounds, RPR-113829’s dual inhibition mechanism provides a broader scope of action, potentially making it more effective in certain therapeutic contexts .

Properties

Molecular Formula

C19H25N3O3S2

Molecular Weight

407.6 g/mol

IUPAC Name

(2S)-2-[[6-[[(2R)-2-amino-3-sulfanylpropyl]amino]naphthalene-1-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H25N3O3S2/c1-27-8-7-17(19(24)25)22-18(23)16-4-2-3-12-9-14(5-6-15(12)16)21-10-13(20)11-26/h2-6,9,13,17,21,26H,7-8,10-11,20H2,1H3,(H,22,23)(H,24,25)/t13-,17+/m1/s1

InChI Key

YUXOGMIOPNYIQR-DYVFJYSZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NC[C@H](CS)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NCC(CS)N

Origin of Product

United States

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